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Compound Name:
2-Fluoro-4-

(methoxycarbonyl)benzoic acid

Cat. No.: B1444468 Get Quote

An In-depth Technical Guide to 2-Fluoro-4-(methoxycarbonyl)benzoic acid

Abstract
This technical guide provides a comprehensive overview of 2-Fluoro-4-
(methoxycarbonyl)benzoic acid, a key chemical intermediate in the fields of medicinal

chemistry and organic synthesis. The document details its chemical structure, IUPAC

nomenclature, physicochemical properties, and spectroscopic data. A validated, step-by-step

synthesis protocol is presented, accompanied by a discussion of the underlying chemical

principles. Furthermore, this guide explores the compound's reactivity and highlights its

significant applications, particularly as a foundational building block in the development of novel

therapeutics such as retinoid-X-receptor (RXR) modulators. This document is intended for

researchers, chemists, and drug development professionals seeking an authoritative resource

on this versatile molecule.

Introduction
2-Fluoro-4-(methoxycarbonyl)benzoic acid is a polysubstituted aromatic carboxylic acid. Its

structure, featuring a fluorine atom, a carboxylic acid group, and a methyl ester group on a

benzene ring, imparts a unique combination of reactivity and functionality. The presence of the

electron-withdrawing fluorine atom and carbonyl groups significantly influences the electronic

properties of the aromatic ring, making it a valuable synthon for constructing more complex

molecular architectures. Its primary importance lies in its role as a precursor in multi-step
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syntheses, where the distinct functional groups can be selectively modified. Notably, it has

been instrumental in the synthesis of novel diazepinylbenzoic acid derivatives investigated as

antagonists for the retinoid-X-receptor, a target of significant interest for treating metabolic

diseases and cancer.[1][2]

Nomenclature and Chemical Structure
A precise understanding of the compound's identity is critical for unambiguous scientific

communication.

IUPAC Name: 2-Fluoro-4-(methoxycarbonyl)benzoic acid

Synonym: 4-(methoxycarbonyl)-2-fluorobenzoic acid[1][2]

CAS Number: 314241-04-8[3]

Molecular Formula: C₉H₇FO₄[1][3][4]

Molecular Weight: 198.15 g/mol [1][4]

Chemical Structure
The molecule consists of a benzoic acid backbone substituted with a fluorine atom at the C2

position and a methoxycarbonyl group (-COOCH₃) at the C4 position.

Figure 1: 2D Chemical Structure

Crystallographic and Conformational Analysis
Single-crystal X-ray diffraction studies have provided detailed insights into the three-

dimensional structure of the molecule.[1][2] The benzene ring and the methoxycarbonyl group
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are nearly coplanar, with a minimal dihedral angle of approximately 1.5° between them.[1][2][5]

However, the carboxylic acid group is twisted out of the plane of the benzene ring by about

20.2°.[1][2][5] This non-coplanarity is a common feature in ortho-substituted benzoic acids due

to steric hindrance. In the solid state, the molecules form classic carboxylate inversion dimers

through intermolecular O—H⋯O hydrogen bonds.[1][2][5]

Physicochemical and Spectroscopic Properties
The physical and spectroscopic data are essential for the identification, characterization, and

quality control of the compound.

Physical Properties
Property Value Source

Appearance White solid / crystals [1]

Melting Point 154–155 °C [1]

Molecular Formula C₉H₇FO₄ [1][3][4]

Molecular Weight 198.15 g/mol [1][4]

Solubility Soluble in ethyl acetate, CDCl₃ [1]

Spectroscopic Data
Spectroscopic analysis confirms the molecular structure and purity of the compound. The data

below is derived from published characterizations.[1]
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Technique Data Interpretation

¹H NMR

(400 MHz, CDCl₃) δ 10.5 (br s, 1H, -COOH),

8.10 (t, J = 7.8 Hz, 1H, Ar-H), 7.89 (d, J = 8.2

Hz, 1H, Ar-H), 7.82 (d, J = 11.0 Hz, 1H, Ar-H),

3.97 (s, 3H, -OCH₃).

¹³C NMR

(100.6 MHz, CDCl₃) δ 168.6, 168.5, 165.0,

164.9, 163.4, 160.8, 136.7, 136.6, 132.8, 124.9,

124.8, 121.3, 121.2, 118.4, 118.1, 52.8. The

multiple peaks for some carbons are due to C-F

coupling.

LC-MS
(APCI, M+) calculated for C₉H₇O₄F: 198.0328;

found: 198.0331.

Synthesis and Purification
The synthesis of 2-Fluoro-4-(methoxycarbonyl)benzoic acid is reliably achieved through the

oxidation of the corresponding benzaldehyde derivative. The following protocol is adapted from

established literature methods.[1][2]

Experimental Protocol: Oxidation of 3-Fluoro-4-formyl
methyl benzoate
Causality: This protocol employs a Pinnick-type oxidation, which is highly effective for

converting aldehydes to carboxylic acids without over-oxidation. Sodium chlorite (NaClO₂) is

the oxidant, and sulfamic acid is used as a chlorine scavenger to prevent side reactions.

Materials:

3-Fluoro-4-formyl methyl benzoate

Sulfamic acid (NH₂SO₃H)

Sodium chlorite (NaClO₂, 80%)

Water (H₂O)
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Acetonitrile (ACN)

Saturated aqueous sodium sulfite (Na₂SO₃) solution

1 N Hydrochloric acid (HCl)

Ethyl acetate (EtOAc)

Brine

Procedure:

Reaction Setup: In a suitable flask, combine 3-fluoro-4-formylmethylbenzoate (1.0 eq),

sulfamic acid (1.1 eq), water, and acetonitrile.

Addition of Oxidant: While stirring at room temperature, slowly add a solution of 80% sodium

chlorite (1.07 eq) in water. The slow addition is crucial to control the exothermic reaction and

ensure selectivity.

Reaction Monitoring: Stir the mixture for 1 hour at room temperature. The reaction progress

can be monitored by thin-layer chromatography (TLC).

Quenching: Pour the reaction mixture into a saturated aqueous solution of Na₂SO₃. This step

quenches any unreacted NaClO₂ and other reactive chlorine species.

Acidification and Extraction: Acidify the solution by adding 1 N HCl. Extract the aqueous

layer three times with ethyl acetate. The acidification ensures the product is in its protonated,

organic-soluble carboxylic acid form.

Washing and Drying: Combine the organic extracts and wash with brine to remove residual

water and inorganic salts. Dry the organic layer over anhydrous sodium sulfate.

Solvent Removal: Remove the solvent in vacuo using a rotary evaporator to yield the crude

product as a white solid.

Purification: The crude product can be purified by crystallization from hot ethyl acetate to

yield pure 2-Fluoro-4-(methoxycarbonyl)benzoic acid as white crystals.[1]
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Synthesis Workflow Diagram

3-Fluoro-4-formylmethylbenzoate 1. NaClO₂, Sulfamic Acid
2. H₂O, ACN, RT 2-Fluoro-4-(methoxycarbonyl)benzoic acidOxidation

Workup:
1. Na₂SO₃ (aq)

2. HCl
3. EtOAc Extraction

Crude Product

Purification

Click to download full resolution via product page

Caption: Oxidation workflow for the synthesis of the title compound.

Applications in Research and Development
The strategic placement of three distinct functional groups makes this compound a highly

valuable building block in medicinal chemistry.

Precursor for Retinoid-X-Receptor (RXR) Antagonists
The most prominent application of 2-Fluoro-4-(methoxycarbonyl)benzoic acid is as a key

intermediate in the synthesis of diazepinylbenzoic acid derivatives.[1][2][4] These complex

molecules have been investigated as potent and selective antagonists of the retinoid-X-

receptor (RXR). RXRs are nuclear receptors that play a crucial role in regulating gene

expression related to metabolism, cell differentiation, and proliferation. Antagonists of RXR are

being explored as potential therapeutics for metabolic disorders like obesity and diabetes, as

well as for various cancers.[1][2] The carboxylic acid and ester functionalities of the title

compound serve as handles for further chemical elaboration to build the final diazepine

structure.

Role as a Chemical Building Block
The molecule's reactivity allows for selective transformations:

The carboxylic acid can be converted into amides, esters, or acid chlorides.

The methyl ester can be hydrolyzed to the corresponding dicarboxylic acid or reduced.
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The fluorinated aromatic ring can participate in nucleophilic aromatic substitution reactions

under specific conditions.

This versatility allows chemists to incorporate the 2-fluoro-4-carboxyphenyl moiety into a wide

range of larger, more complex target molecules.

Application Workflow Diagram

2-Fluoro-4-(methoxycarbonyl)
benzoic acid

Amide Coupling
(at COOH)

Ester Hydrolysis
(at COOMe) Further Elaboration Diazepinylbenzoic Acid

(RXR Antagonist)

Multi-step
Synthesis

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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